molecular formula C11H14N2O B2470583 4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline CAS No. 2168726-05-2

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline

Cat. No. B2470583
CAS RN: 2168726-05-2
M. Wt: 190.246
InChI Key: CHNCJVLESUONLR-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline, also known as PTQ, is a compound that belongs to the class of quinazolines. This compound has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

  • Tetrahydroquinazolines, including derivatives similar to 4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline, have been studied for their potential as nonclassical inhibitors of dihydrofolate reductase (DHFR) from organisms like Pneumocystis carinii and Toxoplasma gondii, showing notable antitumor properties (Gangjee et al., 1995).

Catalytic Reactions and Derivative Synthesis

  • Research has explored the use of tetrahydroquinazoline derivatives in catalytic reactions, leading to the synthesis of compounds like tetrahydrofuran and dioxolane derivatives, demonstrating their utility in organic synthesis (Bacchi et al., 2005).

Pharmacological Activities

  • Some tetrahydroquinazoline analogs have shown high affinity and selectivity for dopamine D3 receptors, making them potential candidates for neurological and psychiatric disorder treatments (Avenell et al., 1999).

Antiparasitic and Antitumor Activity

  • Various tetrahydroquinazoline derivatives have been synthesized with a focus on their antiparasitic and antitumor activities, revealing their potential in treating opportunistic infections and certain cancers (Rosowsky et al., 1999).

Sigma-1 Receptor Antagonism for Pain Treatment

  • Certain tetrahydroquinazoline derivatives act as selective sigma-1 receptor antagonists, showing promise in pain treatment due to their anti-nociceptive effects in animal models (Lan et al., 2016).

Antiviral Applications

  • Some tetrahydroquinazoline derivatives exhibit significant antiviral activity, outperforming commercial antiviral drugs in certain assays, highlighting their potential in antiviral therapy (Selvakumar et al., 2018).

properties

IUPAC Name

4-prop-2-enoxy-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNCJVLESUONLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline

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